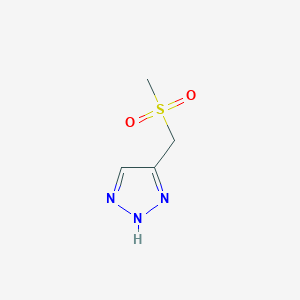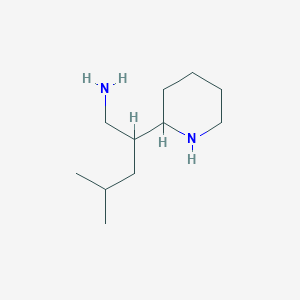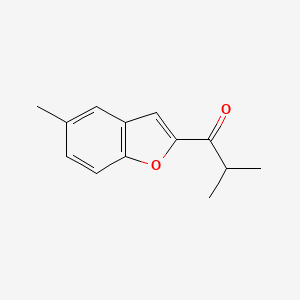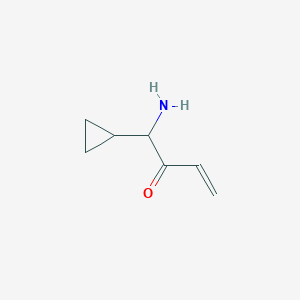
1-Amino-1-cyclopropylbut-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-1-cyclopropylbut-3-en-2-one is an organic compound with the molecular formula C₇H₁₁NO This compound is characterized by the presence of an amino group attached to a cyclopropyl ring, which is further connected to a butenone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-1-cyclopropylbut-3-en-2-one typically involves the cyclization of acyl ketene dithioacetals. This method is highly efficient and can be performed in a one-pot reaction . The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis in a laboratory setting provides a foundation for scaling up. The use of continuous flow reactors and optimization of reaction conditions can potentially lead to industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 1-Amino-1-cyclopropylbut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into saturated amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
1-Amino-1-cyclopropylbut-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-Amino-1-cyclopropylbut-3-en-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropyl ring and amino group play crucial roles in binding to these targets, leading to modulation of biological pathways .
Comparación Con Compuestos Similares
1-Aminocyclopropane-1-carboxylic acid: A precursor to the plant hormone ethylene.
3-Amino-cyclobut-2-en-1-ones: Compounds with similar structural features but different functional groups.
Uniqueness: 1-Amino-1-cyclopropylbut-3-en-2-one is unique due to its specific combination of a cyclopropyl ring and a butenone structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C7H11NO |
|---|---|
Peso molecular |
125.17 g/mol |
Nombre IUPAC |
1-amino-1-cyclopropylbut-3-en-2-one |
InChI |
InChI=1S/C7H11NO/c1-2-6(9)7(8)5-3-4-5/h2,5,7H,1,3-4,8H2 |
Clave InChI |
IIUUKQXRXURDAK-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)C(C1CC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Amino-3-([(tert-butoxy)carbonyl]amino)pentanoicacid](/img/structure/B13163258.png)
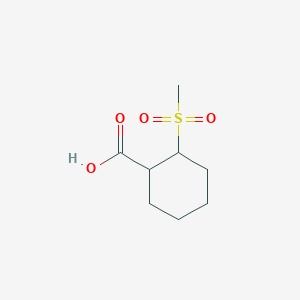
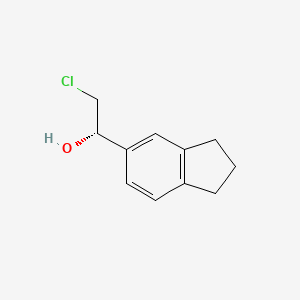
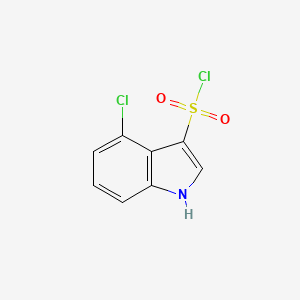



![5-[3-Hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13163305.png)

